3-(フルオロメチル)安息香酸

概要

説明

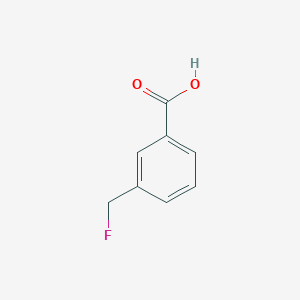

3-(Fluoromethyl)benzoic acid is an organic compound used as an intermediate in organic synthesis . It is a white to light yellow crystal powder with a significantly acidic nature .

Molecular Structure Analysis

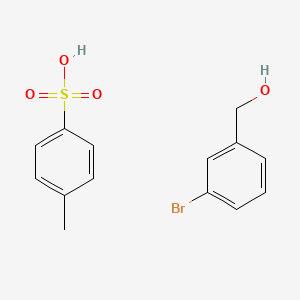

The molecule contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . The chemical formula of 3-(Fluoromethyl)benzoic acid is C8H7FO2 .Chemical Reactions Analysis

The reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere has been studied . The initiation reactions of OH radicals and benzoic acid are exothermic, but the abstraction reactions of NO3 and SO4 are endothermic processes .Physical and Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature .科学的研究の応用

材料研究

3-(フルオロメチル)安息香酸を含む安息香酸誘導体は、材料研究における共結晶エンジニアリングで広く用いられています . これらの物質は、官能基の種類と位置に応じて様々な物理的性質を示します . これらの材料における様々な官能基によって生じる非共有結合相互作用の存在は、密度汎関数理論計算とラマン分光法研究によって議論されています .

医薬応用

安息香酸誘導体は、医薬応用においても重要です . 構造-物性相関を理解するために、実験的手法と計算的手法を用いて広く研究されています .

腐食防止剤

安息香酸誘導体は、塩酸媒体中でのAISI 316ステンレス鋼の腐食防止剤として研究されています . これらの抑制剤の抑制効率は、濃度の増加とともに増加しました .

分光法研究

3-(フルオロメチル)安息香酸を含む安息香酸誘導体のラマン分光は、弱い非共有結合相互作用の影響を理解するために研究されています . 圧力を加えることによって制御された方法で相互作用を調整することは、様々な相互作用をより深く理解するためのツールとしてよく用いられています .

マツノザイセンチュウに対する忌避剤

安息香酸誘導体は、マツノザイセンチュウ(Hylobius abietis)に対する忌避特性について研究されています . これらの研究は、これらの化合物の構造-活性相関を理解するのに役立ちます .

密度汎関数理論(DFT)計算

安息香酸誘導体は、DFT計算で使用され、構造と振動特性の正確な記述を提供します . これらの計算は、いくつかの分子間および分子内相互作用の理解に役立ちます .

Safety and Hazards

3-(Fluoromethyl)benzoic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Relevant Papers The relevant papers analyzed include a study on the structural aspects of ortho chloro- and fluoro- substituted benzoic acids , and a study on benzoic acid derivatives under pressure .

作用機序

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including those related to the metabolism of amino acids .

Pharmacokinetics

It is known that benzoic acid derivatives are often metabolized in the liver and excreted in the urine .

Result of Action

Benzoic acid derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(Fluoromethyl)benzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .

生化学分析

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 3-(Fluoromethyl)benzoic acid interacts with are yet to be identified.

Cellular Effects

It is known that benzoic acid derivatives can influence cell function

Molecular Mechanism

Benzoic acid derivatives are known to participate in various chemical reactions, including free radical reactions and nucleophilic substitutions

Metabolic Pathways

Benzoic acid derivatives are known to participate in various metabolic pathways . The specific enzymes or cofactors that 3-(Fluoromethyl)benzoic acid interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

Fluorinated benzoic acids have been used as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .

特性

IUPAC Name |

3-(fluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBVPNDZYNYTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603757 | |

| Record name | 3-(Fluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89540-19-2 | |

| Record name | 3-(Fluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({3-[3-(Trifluoromethyl)phenoxy]phenyl}methyl)hydrazine](/img/structure/B1661231.png)

![Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B1661234.png)

![Methyl 3-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzoate](/img/structure/B1661236.png)

![1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B1661238.png)

![N-[(E)-(2-Hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1661241.png)

![Amino(imino{[3-(trifluoromethyl)phenyl]amino}methyl)carboxamidine, chloride](/img/structure/B1661243.png)